molecular formula C28H27NO5S B14202643 N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine CAS No. 854370-83-5

N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine

Katalognummer: B14202643
CAS-Nummer: 854370-83-5
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: RIJMYCAFDDBRHW-HHHXNRCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine is a complex organic compound that features a naphthalene moiety, a biphenyl group, and a sulfonyl valine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine typically involves multiple steps, including the formation of the naphthalene and biphenyl moieties, followed by their coupling and subsequent sulfonylation and valine attachment. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine can undergo various chemical reactions, including:

    Oxidation: The naphthalene and biphenyl moieties can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism by which N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine exerts its effects involves its interaction with specific molecular targets. The naphthalene and biphenyl moieties can intercalate with DNA, while the sulfonyl valine derivative can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{4’-[(Naphthalen-2-yl)methoxy][1,1’-biphenyl]-4-sulfonyl}-D-valine is unique due to its combination of a naphthalene moiety, a biphenyl group, and a sulfonyl valine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

854370-83-5

Molekularformel

C28H27NO5S

Molekulargewicht

489.6 g/mol

IUPAC-Name

(2R)-3-methyl-2-[[4-[4-(naphthalen-2-ylmethoxy)phenyl]phenyl]sulfonylamino]butanoic acid

InChI

InChI=1S/C28H27NO5S/c1-19(2)27(28(30)31)29-35(32,33)26-15-11-23(12-16-26)22-9-13-25(14-10-22)34-18-20-7-8-21-5-3-4-6-24(21)17-20/h3-17,19,27,29H,18H2,1-2H3,(H,30,31)/t27-/m1/s1

InChI-Schlüssel

RIJMYCAFDDBRHW-HHHXNRCGSA-N

Isomerische SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3

Kanonische SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.